An In-depth Technical Guide to 2-Methyl-4-heptanol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methyl-4-heptanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Methyl-4-heptanol. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this branched-chain alcohol. This document summarizes its physicochemical properties in a structured format, presents a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.
Chemical Structure and Identification
2-Methyl-4-heptanol is a secondary alcohol with the chemical formula C8H18O.[1][2] Its structure consists of a seven-carbon chain with a methyl group at the second carbon and a hydroxyl group at the fourth carbon.[2]
| Identifier | Value |
| IUPAC Name | 2-methylheptan-4-ol[1] |
| CAS Number | 21570-35-4[1] |
| Molecular Formula | C8H18O[1] |
| SMILES | CCCC(CC(C)C)O[1] |
| InChI | InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3[2] |
| InChIKey | QXPLZEKPCGUWEM-UHFFFAOYSA-N[3] |
Physicochemical Properties
2-Methyl-4-heptanol is a colorless liquid.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 130.23 g/mol [1] |
| Boiling Point | 164-166.3 °C at 760 mmHg |
| Melting Point | -81 °C |
| Density | Approximately 0.819 g/cm³[4] |
| Flash Point | 64.2 °C[4] |
| Vapor Pressure | 0.681 mmHg at 25°C[4] |
| Refractive Index | Approximately 1.424[4] |
| LogP | 2.19 - 2.5[1][4] |
| Topological Polar Surface Area | 20.2 Ų[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Methyl-4-heptanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for 2-Methyl-4-heptanol.[1] The 1H NMR spectrum will show characteristic signals for the different types of protons in the molecule, and the OH proton signal can be confirmed by D2O exchange.[5]
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Mass Spectrometry (MS) : GC-MS data for 2-Methyl-4-heptanol is available, providing information on its fragmentation pattern under electron ionization.[1][6]
-
Infrared (IR) Spectroscopy : The IR spectrum of 2-Methyl-4-heptanol will exhibit a characteristic broad absorption band for the O-H stretching of the alcohol group.[7]
Experimental Protocols
Synthesis of 2-Methyl-4-heptanol via Grignard Reaction
This protocol details the synthesis of 2-Methyl-4-heptanol from 1-chloro-2-methylpropane (B167039) and butanal.[5]
Materials:
-
1-chloro-2-methylpropane
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous ether
-
Butanal
-
5% aqueous HCl
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250 mL three-necked flask
-
Pressure-equalized dropping funnel
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add 1.9 g of magnesium turnings and a crystal of iodine.
-
Prepare a solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of anhydrous ether and add it to the dropping funnel.
-
Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings to initiate the reaction, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 20 minutes.
-
-
Reaction with Butanal:
-
Cool the Grignard solution to room temperature.
-
Prepare a solution of 2.40 g of butanal in 10 mL of anhydrous ether and add it to the dropping funnel.
-
Add the butanal solution dropwise to the Grignard reagent with stirring.
-
After the addition is complete, reflux the reaction mixture for an additional 20 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully add 5 mL of water dropwise with efficient stirring.
-
Subsequently, add 35 mL of 5% aqueous HCl dropwise.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 2-Methyl-4-heptanol.
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Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Grignard synthesis of 2-Methyl-4-heptanol.
Caption: Workflow for the Grignard synthesis of 2-Methyl-4-heptanol.
Applications
2-Methyl-4-heptanol is primarily utilized as a chemical intermediate in the synthesis of various aroma chemicals and specialty chemicals.[5] Its pleasant, fatty odor makes it a valuable ingredient in the formulation of perfumes, cosmetics, and flavoring agents.[5]
Safety and Handling
2-Methyl-4-heptanol is a combustible liquid and should be handled with care.[5] It is recommended to use personal protective equipment such as gloves, goggles, and a respirator in a well-ventilated area.[5] The compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials in tightly sealed containers.[5]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and applications of 2-Methyl-4-heptanol. The information presented, including the tabulated physicochemical data and the detailed synthetic protocol, serves as a valuable resource for professionals in the fields of chemistry and drug development. Further research into the biological activities of this compound could reveal new applications beyond its current use in the fragrance and flavor industries.
References
- 1. 2-Methyl-4-heptanol | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 4. 2-METHYL-4-HEPTANOL synthesis - chemicalbook [chemicalbook.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 7. 4-Heptanol, 2-methyl- [webbook.nist.gov]

